15–60× Potency Advantage Over Imatinib Against Primary KIT Mutations with Retained Secondary Mutation Activity
AZD3229 is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations in engineered and GIST-derived cell lines [1]. Additionally, AZD3229 maintains low nanomolar activity against a wide spectrum of secondary mutations that confer imatinib resistance, whereas imatinib is ineffective against the majority of secondary KIT mutations encountered in the clinic [1].
| Evidence Dimension | Potency against KIT primary mutations |
|---|---|
| Target Compound Data | 15–60× more potent than imatinib |
| Comparator Or Baseline | Imatinib (baseline = 1×) |
| Quantified Difference | 15-fold to 60-fold greater potency |
| Conditions | Engineered and GIST-derived cell lines |
Why This Matters
This quantifiable potency advantage enables coverage of primary mutations at clinically achievable exposures while simultaneously addressing imatinib-resistant secondary mutations, a dual capability that imatinib lacks entirely.
- [1] Banks E, Grondine M, Bhavsar D, et al. Discovery and pharmacological characterization of AZD3229, a potent KIT/PDGFRα inhibitor for treatment of gastrointestinal stromal tumors. Sci Transl Med. 2020;12(541):eaaz2481. View Source
